1-Boc-3-Bromo-5-methoxyindole
Overview
Description
1-Boc-3-Bromo-5-methoxyindole is a compound that is not directly mentioned in the provided papers, but its structure can be inferred from related research on bromoindole derivatives. The compound likely contains a bromine atom at the 3-position, a methoxy group at the 5-position, and a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom of the indole ring. This structure suggests that it could be a useful intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field.
Synthesis Analysis
The synthesis of bromoindole derivatives is well-documented in the literature. For instance, a regiospecific bromination of substituted 3-methylindoles has been achieved through free radical bromination or electrophilic processes, which could be applicable to the synthesis of this compound . Additionally, the synthesis of 1-substituted 3-alkoxy-1H-isoindoles based on reactions with nitriles followed by acid-catalyzed cyclization has been reported, which may offer insights into potential synthetic routes for the target compound .
Molecular Structure Analysis
The molecular structure of bromoindole derivatives has been studied using various spectroscopic techniques and computational methods. For example, the crystal and molecular structure of a related compound, 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole, was determined using single-crystal X-ray diffraction and supported by spectroscopic data and density functional theory (DFT) computations . These methods could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Bromoindoles are known to participate in various chemical reactions. The presence of a bromine atom on the indole ring makes these compounds suitable for further functionalization through nucleophilic substitution reactions. The reactivity of such compounds has been explored through DFT calculations, molecular dynamics (MD) simulations, and reactivity studies, including the calculation of HOMO-LUMO gaps and Fukui functions . These studies provide a foundation for understanding the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoindole derivatives can be influenced by the presence of substituents on the indole ring. For example, the introduction of a bromine atom can affect the compound's reactivity and interaction with biological targets . The antimicrobial activities of new bromoindole derivatives have been screened, suggesting potential applications in medicinal chemistry . Similarly, the introduction of a methoxy group can modulate the electronic properties of the molecule, which may be relevant for the physical and chemical properties of this compound.
Scientific Research Applications
Synthesis of Natural Products and Alkaloids
1-Boc-3-Bromo-5-methoxyindole serves as a critical intermediate in the convergent syntheses of Amaryllidaceae alkaloids, including lycoranine A, lycoranine B, and 2-methoxypratosine. These syntheses leverage C-H functionalization strategies and Hartwig's protocol for forming borolated indoles, which are then coupled with the requisite 2-bromobenzoate to deliver these natural products. These methodologies highlight the compound's role in facilitating complex natural product synthesis (Kim, Banwell, & Willis, 2013).
Heterocyclic Chemistry and New Synthetic Routes
The compound is utilized in the development of new synthetic routes and the creation of unique heterocyclic systems. For example, its transformation under acidic conditions yields potent phytoalexins like rapalexin A through a biomimetic synthesis via Lossen type rearrangement. This showcases its versatility in producing biologically significant molecules through different chemical rearrangements (Pedras, To, & Schatte, 2016).
Advancements in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for various biological activities, such as HIV-1 RT inhibition and anti-HIV-1 activity. These studies not only explore the compound's potential in drug development but also deepen understanding of structure-activity relationships within this chemical framework (Chander et al., 2018).
Exploring Photophysical Properties
The photophysical properties of related methoxyindole derivatives have been studied, providing insights into UV-induced radical formation and isomerization processes. These investigations contribute to a broader understanding of the photochemistry of methoxyindoles, which is critical for applications ranging from material science to photopharmacology (Lopes Jesus et al., 2020).
Contribution to Drug Discovery and Development
The role of this compound extends into drug discovery, where it is used to synthesize key intermediates for the manufacturing of therapeutic agents, such as SGLT2 inhibitors. This highlights its importance in the development of treatments for chronic conditions like diabetes (Zhang et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
1-Boc-3-Bromo-5-methoxyindole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives, in general, interact with their targets to exert various biologically vital properties . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . They are used in the synthesis of alkaloids and are involved in the construction of complex molecular structures . .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant .
Result of Action
Indole derivatives are known for their various biologically vital properties . The specific effects of this compound at the molecular and cellular level remain to be elucidated.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents and strong acids . .
Biochemical Analysis
Biochemical Properties
1-Boc-3-Bromo-5-methoxyindole plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating specific biochemical transformations. For instance, the bromine atom in this compound can participate in halogenation reactions, while the Boc group provides protection to the indole nitrogen, preventing unwanted side reactions. These interactions are crucial in the synthesis of biologically active compounds, including pharmaceuticals and natural products .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins involved in these processes, leading to changes in cell function. For example, this compound may inhibit or activate certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, the compound’s impact on gene expression can result in altered levels of specific proteins, influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound may act as an inhibitor of certain proteases, preventing the cleavage of target proteins. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its biochemical activity. Long-term studies have shown that the compound’s effects on cellular function can vary, with potential changes in enzyme activity, gene expression, and cellular metabolism observed in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit specific biochemical activities without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response. Careful dosage optimization is essential to balance the compound’s beneficial effects with its potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can be metabolized through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biochemical properties. These metabolic transformations can influence the compound’s activity, stability, and overall biochemical effects. Additionally, this compound can affect metabolic flux and metabolite levels, impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biochemical activity and overall cellular effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, the compound may accumulate in the cytoplasm or other organelles, affecting various biochemical processes .
properties
IUPAC Name |
tert-butyl 3-bromo-5-methoxyindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-11(15)10-7-9(18-4)5-6-12(10)16/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTZDUWRIAYEIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625962 | |
Record name | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
348640-11-9 | |
Record name | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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